4-Nitrobenzenesulfonyl fluoride
Overview
Description
4-Nitrobenzenesulfonyl fluoride is an organic compound with the chemical formula C6H4FNO4S. It is characterized by the presence of a nitro group (-NO2) and a sulfonyl fluoride group (-SO2F) attached to a benzene ring. This compound is primarily used as an intermediate in organic synthesis and as a reagent in various chemical reactions .
Mechanism of Action
Target of Action
4-Nitrobenzenesulfonyl fluoride is an organic compound that contains nitro groups and benzenesulfonyl fluoride groups . It is primarily used as an intermediate in organic synthesis and as an important aromatic nitrating agent .
Mode of Action
The compound can react with amines to produce nitrophenyl sulfonate . The sulfonyl fluoride motif in the compound can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids .
Biochemical Pathways
It is known that the compound can be used in the assembly of -so2- linked small molecules with proteins or nucleic acids . This suggests that it may play a role in modifying protein or nucleic acid structures and functions.
Result of Action
The primary result of the action of this compound is the production of nitrophenyl sulfonate when it reacts with amines . This reaction is commonly used in organic synthesis. The compound’s ability to link small molecules with proteins or nucleic acids suggests that it could also be used to modify these biomolecules .
Action Environment
The action of this compound is highly dependent on the reaction conditions. It should be used in a well-ventilated laboratory environment to avoid inhalation of its vapors . Proper storage and handling under the correct conditions can reduce its potential hazards .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitrobenzenesulfonyl fluoride is typically synthesized through the reaction of 4-nitrobenzenesulfonyl chloride with potassium fluoride in an organic solvent. The reaction is carried out under controlled conditions, followed by filtration, concentration, extraction, washing, and drying to obtain the pure solid compound .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Reducing Agents: Hydrogen gas with a catalyst, such as palladium on carbon, is used for the reduction of the nitro group.
Oxidizing Agents: Strong oxidizing agents like potassium permanganate can be used for oxidation reactions.
Major Products Formed
Sulfonamides: Formed through substitution reactions with amines.
Aminobenzenesulfonyl Fluoride: Formed through the reduction of the nitro group.
Scientific Research Applications
4-Nitrobenzenesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide compounds.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, through click chemistry.
Medicine: Investigated for its potential use in drug development and as a biochemical probe.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Fluoride: Lacks the nitro group, making it less reactive in certain reactions.
p-Toluenesulfonyl Fluoride: Contains a methyl group instead of a nitro group, affecting its reactivity and applications.
4-Methoxybenzenesulfonyl Fluoride: Contains a methoxy group, which alters its chemical properties and reactivity.
Uniqueness
4-Nitrobenzenesulfonyl fluoride is unique due to the presence of both the nitro and sulfonyl fluoride groups, which confer distinct reactivity patterns. The nitro group enhances its electrophilicity, making it more reactive in nucleophilic substitution reactions compared to its analogs .
Properties
IUPAC Name |
4-nitrobenzenesulfonyl fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO4S/c7-13(11,12)6-3-1-5(2-4-6)8(9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLAPUHJWRZEIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188458 | |
Record name | 4-Nitrobenzenesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349-96-2 | |
Record name | 4-Nitrobenzenesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=349-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrobenzenesulfonyl fluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrobenzenesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitrobenzenesulfonyl Fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-NBSF contribute to improved performance in lithium-ion batteries?
A: 4-NBSF functions as an electrolyte additive, playing a crucial role in forming a stable solid-electrolyte interphase (SEI) layer on the silicon anode surface []. This is crucial as silicon anodes, while promising for their high capacity, suffer from significant volume expansion during cycling, leading to instability. The SEI layer formed with 4-NBSF demonstrates a unique "trinity" functionality:
- Beneficial Decomposition: 4-NBSF undergoes reductive decomposition in the electrolyte, contributing to the formation of a robust hybrid SEI layer [].
- Enhanced Mechanical Strength: This hybrid SEI layer, composed of both organic and inorganic components, provides enhanced mechanical strength to the electrode, better accommodating the volume changes in silicon during cycling [].
- Improved Ion Transport: The SEI layer facilitates efficient lithium-ion transport while simultaneously mitigating detrimental side reactions with the electrolyte [].
Q2: Beyond lithium-ion batteries, are there other applications where 4-NBSF shows promise?
A: Yes, research indicates that 4-NBSF can be utilized in lithium-oxygen batteries as well []. Similar to its role in lithium-ion batteries, it acts as an electrolyte additive, promoting the formation of a stable SEI layer on the lithium metal anode. In this context, the decomposition of 4-NBSF leads to the formation of lithium fluoride (LiF) and lithium nitride (Li3N) within the SEI layer [].
Q3: What is the significance of LiF and Li3N formation in the SEI layer from 4-NBSF?
A: The presence of LiF and Li3N within the SEI layer offers two significant advantages []:
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